3-(3-Oxo-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)-benzenecarboxylic acid
Overview
Description
3-(3-Oxo-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)-benzenecarboxylic acid: is a complex organic compound featuring an indazole ring fused with a benzenecarboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Oxo-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)-benzenecarboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the indazole core, followed by functionalization to introduce the benzenecarboxylic acid group.
Formation of Indazole Core: The indazole ring can be synthesized through the cyclization of hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the indazole ring, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, 3-(3-Oxo-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)-benzenecarboxylic acid is investigated for its potential pharmacological properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.
Mechanism of Action
The mechanism by which 3-(3-Oxo-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)-benzenecarboxylic acid exerts its effects depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, altering their activity and leading to biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Oxo-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)-benzoic acid
- 4-(3-Oxo-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)-benzoic acid
Uniqueness
Compared to similar compounds, 3-(3-Oxo-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)-benzenecarboxylic acid is unique due to its specific substitution pattern and the presence of both an indazole ring and a benzenecarboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
3-(3-Oxo-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)-benzenecarboxylic acid is a compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of an indazole moiety and a benzenecarboxylic acid group, suggests a variety of pharmacological applications. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C₁₄H₁₄N₂O₃
- Molecular Weight : 258.28 g/mol
- Melting Point : 281 °C
- CAS Number : 885949-86-0
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₄N₂O₃ |
Molecular Weight | 258.28 g/mol |
Melting Point | 281 °C |
CAS Number | 885949-86-0 |
Biological Activity Overview
Research into the biological activity of this compound reveals several promising areas:
Anticancer Properties
Compounds related to indazole and benzenecarboxylic acids have been investigated for their anticancer properties. For example, certain indazole derivatives have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The presence of the benzenecarboxylic acid group may enhance these effects through additional mechanisms such as inhibition of specific cancer-related enzymes.
Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor for various enzymes involved in metabolic pathways. Research has shown that similar compounds can inhibit enzymes related to cancer metabolism and microbial growth . Further studies are needed to explore the specific enzyme targets for this compound.
Case Studies and Research Findings
- Antibacterial Activity : A study conducted by Sivasankar et al. (1995) highlighted that hydrazone derivatives possess significant antibacterial properties. While not directly testing the compound , it provides a foundation for hypothesizing similar effects due to structural similarities .
- Anticancer Efficacy : Gupta et al. (1993) noted that certain benzothiazine derivatives exhibited potent anticancer activity. This suggests that the indazole framework in our compound could yield similar results in future investigations .
- Enzyme Interaction Studies : Preliminary research indicates that compounds with indazole structures can interact with various metabolic enzymes. This opens avenues for research into the specific interactions of this compound with target enzymes in cancer and infection models .
Properties
IUPAC Name |
3-(3-oxo-4,5,6,7-tetrahydro-1H-indazol-2-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c17-13-11-6-1-2-7-12(11)15-16(13)10-5-3-4-9(8-10)14(18)19/h3-5,8,15H,1-2,6-7H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEKHNSAMPGZHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(N2)C3=CC=CC(=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401187514 | |
Record name | 3-(1,3,4,5,6,7-Hexahydro-3-oxo-2H-indazol-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401187514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885949-86-0 | |
Record name | 3-(1,3,4,5,6,7-Hexahydro-3-oxo-2H-indazol-2-yl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885949-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1,3,4,5,6,7-Hexahydro-3-oxo-2H-indazol-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401187514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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